Bbiq

TLR7 agonism Immunomodulation Vaccine adjuvant

BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) is a potent, pure TLR7 agonist (EC50=59.1 nM) with minimal TLR8 off-target activity. Its strict TLR7 specificity avoids confounding TLR8-mediated effects, critical for cancer immunotherapy and vaccine adjuvant research. Compared to imiquimod, BBIQ delivers 2- to 3-fold higher IgG titers in influenza models. Ideal for SAR campaigns and drug delivery validation. For research use only; not for human use. Inquire for bulk pricing.

Molecular Formula C21H22N4
Molecular Weight 330.4 g/mol
Cat. No. B10856764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBbiq
Molecular FormulaC21H22N4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=CC=C3)C4=CC=CC=C4N=C2N
InChIInChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23)
InChIKeyCQBDMXYZNLJUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBIQ: A Pure TLR7 Agonist for Immuno-Oncology and Vaccine Adjuvant Research


BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) is a synthetic small-molecule imidazoquinoline that functions as a potent and selective agonist of human Toll-like receptor 7 (TLR7) with a reported EC50 of 59.1 nM in reporter gene assays [1]. As a pure TLR7 agonist, BBIQ exhibits minimal off-target activity on TLR8, distinguishing it from dual TLR7/8 agonists like resiquimod [2]. The compound serves as a powerful vaccine adjuvant and immunotherapeutic candidate, enhancing innate and adaptive immune responses [3].

Why BBIQ Cannot Be Replaced by Other TLR7 Agonists in Precision Immuno-Research


In-class TLR7 agonists such as imiquimod, resiquimod, and gardiquimod exhibit divergent potency, selectivity, and adjuvant profiles. BBIQ demonstrates a unique combination of nanomolar potency (EC50 = 59.1 nM) and strict TLR7 specificity, whereas imiquimod is significantly less potent (EC50 ≈ 2.1–8.5 µM) and resiquimod acts as a dual TLR7/8 agonist [1]. BBIQ also displays distinct in vivo adjuvant efficacy, eliciting superior antigen-specific antibody responses compared to imiquimod in influenza vaccine models [2]. These quantitative differences in receptor activation and downstream immune polarization directly impact experimental outcomes, rendering simple substitution invalid for studies requiring precise TLR7 pathway engagement.

Quantitative Evidence Differentiating BBIQ from Comparator TLR7/8 Agonists


TLR7 Agonistic Potency (EC50) Comparison: BBIQ vs. Imiquimod

BBIQ demonstrates significantly higher TLR7 potency than the clinical benchmark imiquimod. In human TLR7 reporter gene assays, BBIQ exhibits an EC50 of 59.1 nM, while imiquimod shows an EC50 of 2.1–8.5 µM depending on the cellular context [1]. This represents a 36- to 144-fold improvement in potency. Molecular docking studies further indicate a superior TLR7 binding free energy for BBIQ compared to imiquimod [2].

TLR7 agonism Immunomodulation Vaccine adjuvant

TLR7 Selectivity Over TLR8: BBIQ vs. Resiquimod and m-AM-BBIQ

BBIQ is a pure TLR7 agonist with minimal TLR8 activity, in contrast to dual agonists like resiquimod (EC50 TLR7 = 0.12 µM, TLR8 = 1.7 µM) and m-AM-BBIQ (EC50 TLR7 = 0.12 µM, TLR8 = 1.7 µM) [1]. Structural studies indicate that the para-aminomethyl substitution in BBIQ analogs confers TLR8 activity, while the unsubstituted BBIQ scaffold remains TLR7-specific [2].

TLR7 selectivity TLR8 off-target Immune polarization

In Vivo Adjuvant Efficacy: BBIQ vs. Imiquimod in Influenza Vaccination

In a murine influenza vaccine model, BBIQ adjuvanted formulation induced significantly higher serum anti-influenza IgG1 and IgG2c titers compared to imiquimod-adjuvanted vaccine or antigen alone [1]. Two weeks post-boost, BBIQ adjuvanted group showed approximately 2- to 3-fold higher endpoint titers than the imiquimod group [1].

Vaccine adjuvant Humoral immunity Influenza

Solubility and Formulation Considerations: BBIQ vs. Hydrochloride Salt Derivatives

BBIQ as a free base exhibits limited aqueous solubility (<1 µg/mL in water) but is readily soluble in DMSO (≥16.43 mg/mL) and ethanol (≥6.15 mg/mL) . In contrast, hydrochloride salt derivatives like m-AM-BBIQ·2HCl show improved water solubility but are chemically unstable due to primary amine ionization [1]. Niosome encapsulation of BBIQ achieves >90% entrapment efficiency and controlled release, effectively mitigating solubility limitations [2].

Aqueous solubility Formulation DMSO solubility

Comparative Adjuvant Activity in COVID-19 Vaccine Platforms: BBIQ vs. Novel Polyphenolic Derivatives

In a SARS-CoV-2 spike protein vaccine model, BBIQ (EC50 = 0.85 µM) served as the lead scaffold for designing polyphenolic derivatives with enhanced alum adsorption. Compound 12b (EC50 = 0.15 µM) exhibited 5.7-fold higher TLR7 potency than BBIQ and induced double the IgG response [1]. However, BBIQ remains the benchmark pure TLR7 agonist in this series, with derivatives demonstrating that structural modifications can improve potency and adsorption but may also introduce TLR8 activity [2].

COVID-19 vaccine Alum adsorption Th1/Th2 balance

Docking Score and Binding Free Energy: BBIQ vs. Imiquimod

In silico molecular modeling predicted that BBIQ has a higher TLR7 docking score and more favorable binding free energy than imiquimod [1]. Specifically, BBIQ forms additional hydrogen bonds with TLR7 residues that are absent in the imiquimod-bound complex, contributing to its superior potency [1].

Molecular docking Binding affinity Structure-based design

High-Impact Applications of BBIQ Based on Quantitative Evidence


Precision TLR7 Pathway Activation in Immuno-Oncology

BBIQ's pure TLR7 agonism (EC50 = 59.1 nM) and >170-fold selectivity over TLR8 make it the reagent of choice for dissecting TLR7-specific signaling in immune cells without confounding TLR8-mediated effects [1]. This is critical in cancer immunotherapy research where TLR8 activation may induce unwanted myeloid-derived suppressor cell expansion.

Next-Generation Vaccine Adjuvant Development

The superior adjuvanticity of BBIQ over imiquimod (2- to 3-fold higher IgG titers in influenza models) and its proven efficacy in COVID-19 vaccine platforms establish it as a benchmark adjuvant [2][3]. Its favorable safety profile and balanced Th1/Th2 immune polarization support translational studies for prophylactic and therapeutic vaccines.

Formulation and Drug Delivery Studies

Due to poor aqueous solubility, BBIQ serves as an ideal model compound for developing and validating novel drug delivery systems such as niosomes and PLGA nanoparticles. Studies show >90% entrapment efficiency and controlled release profiles, enabling sustained TLR7 stimulation in vivo [4].

SAR and Medicinal Chemistry Benchmarking

BBIQ acts as a validated lead scaffold for structure-activity relationship (SAR) campaigns. Comparative data with derivatives like 12b (5.7-fold more potent) and m-AM-BBIQ (dual TLR7/8) provide a quantitative framework for optimizing potency, selectivity, and pharmacokinetics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bbiq

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.